molecular formula C10H10ClNO3 B130712 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone CAS No. 149809-31-4

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone

Cat. No. B130712
M. Wt: 227.64 g/mol
InChI Key: XIVQDDQILMFQIK-UHFFFAOYSA-N
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Description

“1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone” is a chemical compound . The IUPAC name for this compound is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanamine . The molecular weight of this compound is 193.25 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This compound was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H15NO2/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10/h3-4,7,9H,2,5-6,12H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone” is 193.25 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques and Characterization : The synthesis of isomeric benzo[1,4]oxazines and benzothiazolines, structurally related to 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone, has been studied. These compounds were characterized using NMR spectroscopy and X-ray diffraction analysis, providing insights into their structural properties (Santes et al., 1999).

Biological Activities

  • Antibacterial Activity : Various analogues of 1,4-Benzoxazine, closely related to the chemical , have been synthesized and evaluated for their antibacterial properties. These compounds showed significant activity against bacterial strains like E. coli and Staphylococcus aureus, highlighting their potential in antimicrobial applications (Kadian et al., 2012).
  • Antifungal Activity : Some compounds structurally similar to 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone have demonstrated antifungal activity. The structure-activity relationships of these compounds provide valuable insights for future drug development targeting fungal infections (Raga et al., 1992).

Chemical Derivatives and Applications

  • Synthesis of Derivatives for Biological Evaluation : A series of derivatives containing structures similar to 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone have been synthesized and subjected to biological evaluations, including cytotoxicity and antioxidant activity. These studies are crucial for understanding the potential therapeutic uses of these compounds (Kumar et al., 2019).

Antimicrobial and Anticancer Studies

  • Antimicrobial and Anticancer Properties : Research has been conducted on compounds structurally related to 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone, focusing on their antimicrobial and anticancer activities. These studies have led to the identification of compounds with significant potential in treating microbial infections and cancer (Verma et al., 2015).

properties

IUPAC Name

1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-5-8(13)6-3-9-10(4-7(6)12)15-2-1-14-9/h3-4H,1-2,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVQDDQILMFQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437218
Record name 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone

CAS RN

149809-31-4
Record name 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149809-31-4
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Synthesis routes and methods I

Procedure details

1,4-benzodioxan-6-amine, available from the Aldrich Chemical Company, Inc., 1001 West Saint Paul Avenue, Milwaukee, Wis. 53233, (160 g, 1.06 mol) is dissolved in dichloromethane (2.4 L) and cooled in an ice bath to less than 10° C. Boron trichloride gas (150 g, 1.27 mol, 1.2 eq) is added over 0.75 hour. The resulting brown slurry is then stirred overnight at room temperature. The slurry is then cooled in an ice bath to 10° C. and chloroacetonitrile (94 mL, 1.48 mol, 1.4 eq) is added in one portion. Gallium chloride (205 g, 1.16 mol, 1.1 eq) is dissolved in dichloromethane (310 mL) and added to the reaction over 0.5 h. The resulting brown slurry is then heated at reflux overnight (13-24 h). The brown solution is then cooled to rt and poured into a stirred mixture of dichloromethane (6.4 L)) and water (6.4 L). The mixture is stirred for 1.5 to 2 h to allow the solids to dissolve. The layers are then separated and the aqueous phase is extracted with dichloromethane (2 L). The organic layers are combined and concentrated under vacuum (about 100 mm Hg) to about 320 mL. (Crystallization occurs during the concentration.) Heptane (640 mL) is added over 1 hour and the slurry stirred overnight at room temperature. The slurry is filtered, washing the cake with heptane (200 mL). The cake is then dried overnight at 40° C. under high vacuum (about 1 mm Hg) to give 206 g (86%) of 1-(7-amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-ethanone as a yellow solid.
Quantity
0 (± 1) mol
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Quantity
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Type
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205 g
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310 mL
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2.4 L
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6.4 L
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6.4 L
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Synthesis routes and methods II

Procedure details

A 4-necked 12-L round-bottom flask is equipped with a mechanical stirrer and water-cooled condenser. Under nitrogen, the flask is charged with 1M boron trichloride in methylene chloride (4 L, 4.00 mol). The solution is cooled to -20° C., then 1,4-benzodioxane-6-amine (500 g, 3.31 mol) available from the Aldrich Chemical Company, Inc., 1001 West Saint Paul Avenue, Milwaukee, Wis. 53233, is added as a solution in methylene chloride (250 mL) over 30 min. The temperature increases to 10° C. during the addition and is subsequently re-cooled back to -10° C. Chloroacetonitrile (250 mL, 3.95 mol) is added over 5 min, followed by addition of aluminum chloride (485 g, 3.64 mol). The resulting dark mixture is heated at reflux for 24 h. The reaction mixture is cooled to ambient temperature and transferred to two 20-L separatory funnels, each containing 10 L of water. After being stirred for 2.5 h, the organic layer is separated and the aqueous layer is extracted with methylene chloride (4×4 L). The combined organic layers are washed with brine (4 L), dried over anhydrous sodium sulfate and concentrated in vacuo. The resultant thick brown slurry is successively treated with 600 mL of methylene chloride and 2 L of hexane. The mixture is stirred at 0° C. for 30 min. The precipitate is collected by filtration on a Buchner funnel, washed with hexane (1 L) and dried in vacuo. at 30° C. yielding 1-(7-amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-ethanone as a yellow powder. Reverse HPLC (Spherisorb ODS-25 micron, 1:1 MeCN--H2O) indicated a purity of 91%. Recrystallization from CH2Cl2 provides an analytical sample as a yellow crystalline solid: mp 130° C. (dec.). 1H NMR (CDCl3, 200 MHz) δ4.24 (m, 2H), 4.32 (m, 2H), 4.59 (s, 2H), 6.21 (s, 1H), 6.23 (br. s, 2H), 7.29 (s, 1H). Elemental analysis: Calculated for C10H10ClNO3 : C 52.76, H 4.43, N 6.15. Found: C 52.62, H 4.42, N 6.12.
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485 g
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Synthesis routes and methods III

Procedure details

1,4-benzodioxan-6-amine, Formula VIII, (160 g, 1.06 mol) is dissolved in dichloromethane (DCM, 2.4 L) and cooled in an ice bath to less than 10° C. Boron trichloride gas (150 g, 1.27 mol, 1.2 eq) is added over 0.75 hour. The resulting brown slurry is then stirred overnight at room temperature. The slurry is then cooled in an ice bath to 10° C. and chloroacetonitrile (94 mL, 1.48 mol, 1.4 eq) is added in one portion. Gallium chloride (205 g, 1.16 mol, 1.1 eq) is dissolved in DCM (310 mL) and added to the reaction over 0.5 h. The resulting brown slurry is then heated at reflux overnight (13-24 h). The brown solution is then cooled to rt and poured into a stirred mixture or DCM (6.4 L)) and water (6.4 L). The mixture is stirred for 1.5 to 2 h to allow the solids to dissolve. The layers are then separated and the aqueous phase is extracted with DCM (2 L). The organic layers are combined and concentrated under vacuum (about 100 mm Hg) to about 320 mL. (Crystallization occurs during the concentration.) Heptane (640 mL) is added over 1 hour and the slurry stirred overnight at room temperature. The slurry is filtered, washing the cake with heptane (200 mL). The cake is then dried overnight at 40° C. under high vacuum (about 1 mm Hg) to give 206 g (86%) of 1-(7-amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-ethanone as a yellow solid.
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0 (± 1) mol
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160 g
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Reaction Step One
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2.4 L
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Reaction Step One
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150 g
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94 mL
Type
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Reaction Step Three
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205 g
Type
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Reaction Step Four
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Quantity
310 mL
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solvent
Reaction Step Four
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Quantity
6.4 L
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reactant
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Quantity
6.4 L
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solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone
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1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone
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1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone
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1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone
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1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone
Reactant of Route 6
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1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone

Citations

For This Compound
2
Citations
FG Fang, DD Bankston, EM Huie, MR Johnson… - Tetrahedron, 1997 - Elsevier
The topoisomerase I inhibitor GI147211C (4) was discovered at Glaxo Wellcome and shown to have promising anti-cancer properties. In order to fully assess the clinical potential of 4, …
Number of citations: 49 www.sciencedirect.com
F Grillet - 2010 - theses.hal.science
La première partie de ce travail a été consacrée à la synthèse d'analogues de la 22-hydroxyacuminatine, un alcaloïde isolé du camptotheca acuminata. L'approche développée est …
Number of citations: 4 theses.hal.science

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